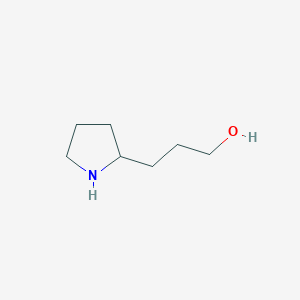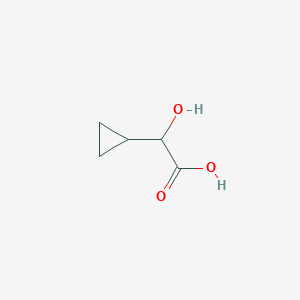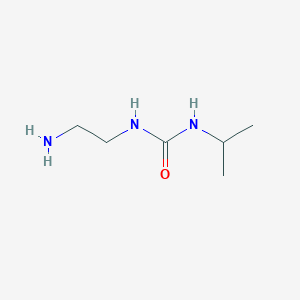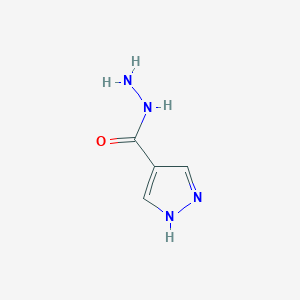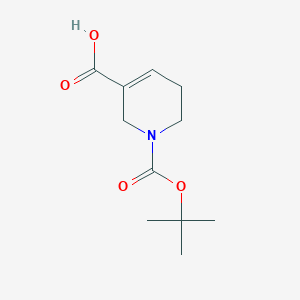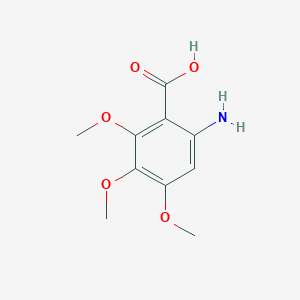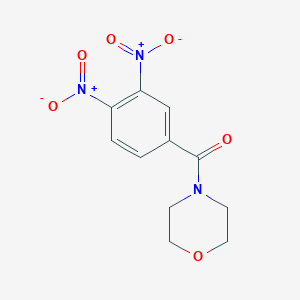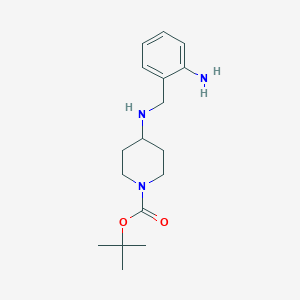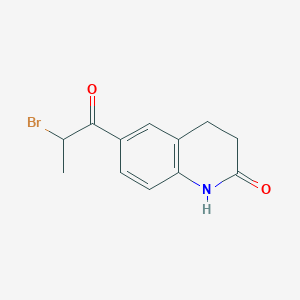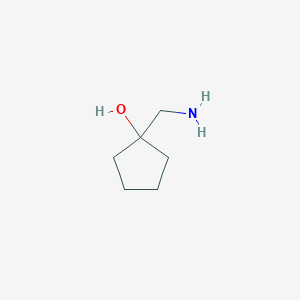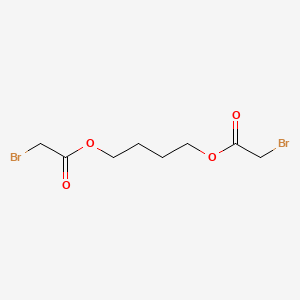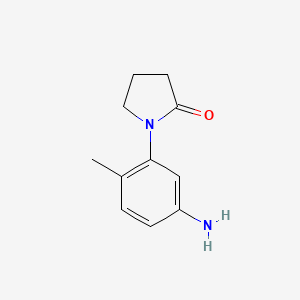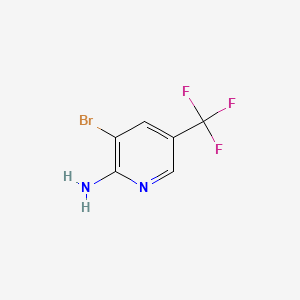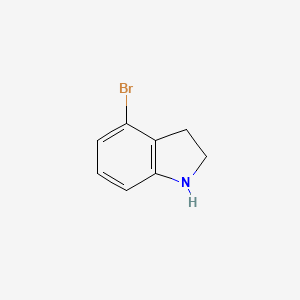
4-Bromo-2,3-dihydro-1H-Indole
Descripción general
Descripción
The compound "4-Bromo-2,3-dihydro-1H-Indole" is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and organic synthesis. Indole derivatives are commonly found in natural products and pharmaceuticals, and their modifications can lead to compounds with diverse biological activities. The presence of a bromine atom on the indole ring can facilitate further chemical transformations, making such compounds valuable intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of brominated indole compounds with good yields . Additionally, the regioselective C(sp2)-H dual functionalization using hypervalent iodine(III) can provide a method for bromo-amination of indoles . Another approach involves the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol to form dibromoindolones, which are precursors to indole-2,3-diones . Moreover, a novel synthesis route for 2-bromo-1-(phenylsulfonyl)-1H-indol-3-yl trifluoromethanesulfonate has been described, which could potentially be adapted for the synthesis of 4-Bromo-2,3-dihydro-1H-Indole .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be characterized using various spectroscopic methods. X-ray single crystal diffraction can confirm the structure of these compounds, and Hirshfeld surface analysis can reveal intermolecular interactions . Density Functional Theory (DFT) and thermal analysis can provide insights into the stability and electronic properties of these molecules . The molecular orbital energy level diagrams and molecular electrostatic potential maps can further elucidate the electronic structure .
Chemical Reactions Analysis
Brominated indoles can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. The bromine substituent can participate in further functionalization reactions, such as Suzuki coupling or nucleophilic substitution, to yield a wide range of derivatives . The reactivity of these compounds can be influenced by the position of the bromine atom on the indole ring and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives, such as their thermal stability, can be significant in determining their potential applications. For example, the compound described in paper shows good thermal stability up to 215°C. The solubility, melting point, and reactivity of these compounds can vary depending on the specific substituents and the degree of bromination . The antibacterial activity of some brominated indole derivatives against resistant strains of bacteria suggests that these compounds can have significant biological properties, which may be explored for pharmaceutical applications .
Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
4-Bromo-2,3-dihydro-1H-Indole is utilized in the synthesis of complex organic compounds. For instance, it's used in the catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes, leading to the synthesis of 3,4-fused tetrahydro-β-carbolines. These compounds represent a new class of compounds and are significant in the field of organic chemistry (Malhotra et al., 2013).
Antibacterial Properties
Compounds containing the 4-Bromo-2,3-dihydro-1H-Indole structure show promising antibacterial activity. They are particularly effective against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The minimal inhibition concentrations (MICs) of these compounds are lower than common antibiotics like vancomycin, suggesting a potential new mechanism of action that could be vital in overcoming existing antibiotic resistance (Mahboobi et al., 2008).
Catalytic Processes in Organic Synthesis
The compound plays a role in palladium-catalyzed processes, which are pivotal in the field of organic synthesis. For example, it's involved in the first practical and economical synthesis of 2,3-disubstituted indole compounds, offering high regioselectivity. This method demonstrates the versatility and efficiency of palladium catalysis in organic chemistry (Shen et al., 2004).
Development of Photophysical Compounds
4-Bromo-2,3-dihydro-1H-Indole derivatives show potential in the development of photophysical compounds. These compounds exhibit unique photophysical properties, making them suitable for applications in fluorescent probes and other areas where light-sensitive materials are required (Pereira et al., 2010).
Safety And Hazards
4-Bromo-2,3-dihydro-1H-Indole is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Propiedades
IUPAC Name |
4-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCSDSXVHEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518085 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dihydro-1H-Indole | |
CAS RN |
86626-38-2 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

